molecular formula C12H9BrFN B14767344 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine

3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B14767344
M. Wt: 266.11 g/mol
InChI Key: AUWRUDBXZDBZDO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of bromine and fluorine substituents on the biphenyl scaffold. Biphenyl compounds are widely recognized for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biphenyl derivatives. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dioxane

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.

    Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in the study of biological pathways and molecular interactions

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-[1,1’-biphenyl]
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 3-Bromo-5-fluorobenzonitrile

Uniqueness

3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the bromine, fluorine, and amine groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

IUPAC Name

2-bromo-6-fluoro-4-phenylaniline

InChI

InChI=1S/C12H9BrFN/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

AUWRUDBXZDBZDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)F

Origin of Product

United States

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